1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cycloheptyl-3-(2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c17-14(15-9-7-12-8-10-18-11-12)16-13-5-3-1-2-4-6-13/h8,10-11,13H,1-7,9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIJQNEYSNOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of cycloheptylamine with 2-(thiophen-3-yl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of cycloheptylamine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Urea Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Cycloheptyl vs. Cyclohexyl Substituents
- Cyclohexyl : Smaller and more rigid, as seen in 1-Cyclohexyl-3-(2-hydroxyphenyl)urea , this group may improve metabolic stability due to reduced conformational flexibility.
Thiophene-ethyl vs. Other Heterocycles
- Thiophene-ethyl : The sulfur atom in thiophene enables weak polar interactions (e.g., with metal ions or cysteine residues) and π-stacking. The ethyl spacer provides conformational flexibility, which may optimize target binding .
- Tetrahydrobenzo[b]thiophene (7a): The fused ring system introduces rigidity, possibly restricting binding to planar active sites. The cyano group (-CN) increases electrophilicity, which could influence reactivity .
Functional Group Variations
Research Findings and Implications
- Antibacterial Potential: Analogs like 5b with thiophene-ethyl groups and nitro substituents exhibit confirmed antibacterial activity, suggesting that the target compound could share similar properties if optimized with electron-withdrawing groups .
- Solubility vs. Bioactivity : The cycloheptyl group’s lipophilicity may limit solubility compared to the hydroxyphenyl analog in , necessitating formulation strategies for in vivo applications.
- Structural Rigidity : Compounds like 7a demonstrate that fused thiophene systems reduce conformational flexibility, which could either enhance selectivity or hinder target engagement depending on the biological context .
Biological Activity
1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.35 g/mol. The structure features a cycloheptyl group, a thiophene ring, and an ethyl urea moiety, which contribute to its unique biological activity.
Biological Activity Overview
Research indicates that compounds containing thiophene and urea functionalities often exhibit diverse biological properties, including:
- Anticancer Activity : Some studies have shown that similar urea derivatives can inhibit cancer cell growth by interfering with DNA synthesis and cellular signaling pathways.
- Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymes or Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.
- Influencing Cellular Pathways : By binding to molecular targets, it could trigger downstream signaling pathways that affect cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds. Here are summarized findings relevant to this compound:
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR to confirm the urea linkage, cycloheptyl group, and thiophene substitution pattern. Key signals include the urea NH protons (~5–6 ppm) and thiophene aromatic protons (~6.5–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for urea derivatives .
- Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm (C=O stretch of urea) and ~3300 cm (N-H stretch) .
What biological targets or pathways should be prioritized for evaluating its therapeutic potential?
Advanced Research Question
Similar urea-thiophene derivatives exhibit activity against kinases, GPCRs, and inflammatory mediators. Prioritize:
- Kinase inhibition assays : Focus on tyrosine kinases (e.g., EGFR, VEGFR) due to the triazole/urea motif’s affinity for ATP-binding pockets .
- Cellular pathways : Screen for apoptosis (caspase-3 activation) or oxidative stress (ROS detection) using cancer cell lines (e.g., HeLa, MCF-7) .
- Computational docking : Use AutoDock or Schrödinger to predict binding interactions with targets like cyclooxygenase-2 (COX-2) .
How can contradictory data on biological activity be resolved across studies?
Advanced Research Question
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigate by:
- Standardizing assays : Use identical cell lines, concentrations, and controls (e.g., PubChem’s BioAssay protocols) .
- Purity validation : Confirm compound integrity via HPLC (>95% purity) and quantify trace impurities (e.g., residual solvents) .
- Dose-response curves : Establish EC/IC values across multiple replicates to assess reproducibility .
What computational tools are effective for designing derivatives with improved potency?
Advanced Research Question
- Reaction path search : Quantum chemical calculations (e.g., DFT) to model reaction mechanisms and optimize synthetic routes .
- QSAR modeling : Use MOE or RDKit to correlate structural features (e.g., substituent electronegativity) with activity .
- Molecular dynamics (MD) : Simulate ligand-target binding stability over time to prioritize derivatives .
How can structure-activity relationship (SAR) studies be structured for this compound?
Advanced Research Question
- Core modifications : Replace cycloheptyl with adamantane or bicyclic groups to assess steric effects .
- Thiophene substitution : Compare thiophen-3-yl vs. thiophen-2-yl analogs for electronic and steric differences .
- Urea linker optimization : Test thiourea or carbamate analogs to evaluate hydrogen-bonding capacity .
What strategies enhance scalability without compromising purity?
Basic Research Question
- Flow chemistry : Reduces reaction time and improves heat management for exothermic steps (e.g., isocyanate formation) .
- Catalyst recycling : Use immobilized palladium catalysts for coupling reactions to minimize metal contamination .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
What methodologies are used to study its interaction with plasma proteins or metabolic enzymes?
Advanced Research Question
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure % bound to albumin/globulins .
- CYP450 inhibition : Fluorescent-based assays (e.g., Vivid® CYP450 kits) to assess metabolic stability .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .
How do solvent polarity and pH affect its stability in formulation studies?
Basic Research Question
- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). Urea bonds are prone to hydrolysis at extreme pH .
- Solvent compatibility : Use polar aprotic solvents (e.g., acetonitrile) for long-term storage. Avoid aqueous solutions unless stabilized with surfactants .
What mechanistic insights can be gained from kinetic studies of its reactions?
Advanced Research Question
- Rate determination : Use stopped-flow spectroscopy to monitor intermediate formation during urea bond synthesis .
- Activation energy calculation : Apply the Arrhenius equation to temperature-dependent reaction data .
- Isotope labeling : N-labeled amines to trace urea bond formation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
